molecular formula C13H4BrF11N2O3 B8335451 Cyclohexanecarboxamide, N-(2-bromo-4-nitrophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluoro- CAS No. 107349-85-9

Cyclohexanecarboxamide, N-(2-bromo-4-nitrophenyl)-1,2,2,3,3,4,4,5,5,6,6-undecafluoro-

Cat. No. B8335451
M. Wt: 525.07 g/mol
InChI Key: SAYBNFCGPRCAGY-UHFFFAOYSA-N
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Patent
US04992471

Procedure details

1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanecarbonyl fluoride estimated to be of 60% purity (10.9 grams; 0.02 mole) and triethylamine (2 grams; 0.02 mole) were placed in 25 ml of diethyl ether. 2-Bromo-4-nitroaniline (11.35 grams; 0.02 mole) in 75 ml of diethyl ether was added dropwise at ambient temperature of about 25° C. The reaction mixture was then stirred for 11/2 hours. TLC showed no remaining aniline starting material. The reaction mixture was washed with water three times and with dilute sodium bicarbonate solution once, and thereafter dried. The solvent was then removed by evaporation. The product residue was chromatographed on silica gel HPLC with ethyl acetate:hexane 1:5, which yielded 14.5 grams of product containing occluded solvent. It was recrystallized from hexane and air dried, yielding 5.0 grams (48%) of purified product melting at 98°-101° C. An additional 1 gram was obtained from the mother liquor for a total yield of 57%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
11.35 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([C:18](F)=[O:19])[C:7]([F:9])([F:8])[C:6]([F:11])([F:10])[C:5]([F:13])([F:12])[C:4]([F:15])([F:14])[C:3]1([F:17])[F:16].C(N(CC)CC)C.[Br:28][C:29]1[CH:35]=[C:34]([N+:36]([O-:38])=[O:37])[CH:33]=[CH:32][C:30]=1[NH2:31].NC1C=CC=CC=1>C(OCC)C>[Br:28][C:29]1[CH:35]=[C:34]([N+:36]([O-:38])=[O:37])[CH:33]=[CH:32][C:30]=1[NH:31][C:18]([C:2]1([F:1])[C:3]([F:16])([F:17])[C:4]([F:14])([F:15])[C:5]([F:13])([F:12])[C:6]([F:11])([F:10])[C:7]1([F:9])[F:8])=[O:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)F
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
11.35 g
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 11/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with water three times and with dilute sodium bicarbonate solution once
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by evaporation
CUSTOM
Type
CUSTOM
Details
The product residue was chromatographed on silica gel HPLC with ethyl acetate:hexane 1:5, which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(NC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.